molecular formula C16H24N2 B5875476 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole

2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole

Cat. No. B5875476
M. Wt: 244.37 g/mol
InChI Key: YTUAPPQVZXPPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole, also known as IB-MECA, is a potent and selective agonist for the adenosine A3 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The adenosine A3 receptor is a G protein-coupled receptor that is activated by adenosine, a purine nucleoside that is released from cells under various physiological and pathological conditions. 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole binds selectively to the adenosine A3 receptor and activates downstream signaling pathways, including the cAMP/PKA and MAPK/ERK pathways. The activation of these pathways leads to various cellular responses, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Biochemical and Physiological Effects:
2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole induces cell cycle arrest and apoptosis, inhibits angiogenesis and metastasis, and enhances the antitumor immune response. In inflammatory cells, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole reduces the production of pro-inflammatory cytokines and chemokines, and promotes the differentiation and activation of regulatory T cells. In neuronal cells, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole protects against oxidative stress and inflammation, and enhances synaptic plasticity and memory consolidation.

Advantages and Limitations for Lab Experiments

2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its well-characterized mechanism of action, and its availability from commercial sources. However, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole also has some limitations, such as its solubility in aqueous solutions, its potential toxicity at high concentrations, and its susceptibility to degradation in biological fluids.

Future Directions

There are several future directions for the research on 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole. One direction is to further investigate its therapeutic potential in various diseases, such as cancer, inflammation, and neurodegeneration. Another direction is to develop more potent and selective analogs of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole, which can overcome its limitations and improve its efficacy and safety. Moreover, the development of new imaging probes and biomarkers for the adenosine A3 receptor can facilitate the in vivo monitoring of the pharmacokinetics and pharmacodynamics of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole and its analogs.

Synthesis Methods

The synthesis of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole involves several steps, starting from the reaction of 2-nitrobenzimidazole with isobutyraldehyde to obtain the corresponding nitroalcohol. This intermediate is then reduced to the amine using sodium borohydride, followed by a reductive amination with 3-methylbutyraldehyde to form the final product. The yield of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has been widely used in scientific research for its potential therapeutic applications. One of the most promising areas is cancer therapy, as the adenosine A3 receptor has been found to be overexpressed in various types of cancer cells. 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has been shown to inhibit tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer. In addition, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has anti-inflammatory effects and has been studied for its potential use in treating inflammatory bowel disease, asthma, and arthritis. Moreover, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has neuroprotective properties and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(3-methylbutyl)-2-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-12(2)9-10-18-15-8-6-5-7-14(15)17-16(18)11-13(3)4/h5-8,12-13H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUAPPQVZXPPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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